2-Methoxyestriol

Neurodegeneration Angiogenesis Cytotoxicity Assay

Researchers studying estrogen metabolite pathways often face contamination risks from the cytotoxic analog 2-methoxyestradiol, compromising assay specificity. 2-Methoxyestriol (CAS 1236-72-2) is the validated negative control for 2-MeO-E2 apoptosis and angiogenesis assays, exhibiting negligible ER binding and no cytotoxic activity in SH-SY5Y and BPAEC models. • Highest known affinity for male-specific hepatic estrogen binding protein (MEB). • Hypocholesterolemic activity via ER-independent mechanisms. • Supplied with certified purity ≥98%.

Molecular Formula C19H26O4
Molecular Weight 318.4 g/mol
CAS No. 1236-72-2
Cat. No. B072969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyestriol
CAS1236-72-2
Synonyms2-MeOE3
2-methoxyestriol
2-methoxyestriol-bis-sulfamate
2-methoxyestriol-bis-sulphamate
2-methoxyoestradiol-bis-sulphamate
2ME-BM cpd
Molecular FormulaC19H26O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H26O4/c1-19-6-5-11-12(14(19)9-16(21)18(19)22)4-3-10-7-15(20)17(23-2)8-13(10)11/h7-8,11-12,14,16,18,20-22H,3-6,9H2,1-2H3/t11-,12+,14-,16+,18-,19-/m0/s1
InChIKeyPEXPJFWTSZLEAQ-YSYMNNNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyestriol: Non-Estrogenic Research Tool


2-Methoxyestriol (2-MeO-E3, CAS 1236-72-2) is an endogenous estrogen metabolite derived specifically from the O-methylation of estriol and 2-hydroxyestriol [1]. As a member of the methoxyestrogen family, its defining biochemical characteristic is its negligible binding affinity for classical estrogen receptors (ERα and ERβ), rendering it devoid of significant estrogenic activity [1][2]. This property distinguishes it from its parent compound estriol and the more extensively studied analog 2-methoxyestradiol (2-MeO-E2) [3]. Due to its unique metabolic origin and non-estrogenic profile, 2-Methoxyestriol serves as a critical tool for investigating non-receptor-mediated pathways of estrogen metabolites, particularly in studies of lipid metabolism, hepatic binding, and as a negative control in cell death assays [1][4].

Non-estrogenic tool: negligible ERα/ERβ binding
Negative control for cytotoxicity/angiogenesis assays vs. 2-MeO-E2
High-affinity probe for male-specific hepatic binding protein (MEB)
ER-independent lipid metabolism research

Why 2-Methoxyestriol Cannot Be Substituted


Generic substitution with other methoxyestrogens, particularly the well-known anti-cancer agent 2-Methoxyestradiol (2-MeO-E2), is not scientifically valid due to fundamental and quantifiable differences in their biological activity profiles. While both compounds share negligible binding to classical estrogen receptors, 2-MeO-E2 exhibits potent, receptor-independent anti-proliferative, anti-angiogenic, and pro-apoptotic activities in vitro and in vivo, acting via tubulin polymerization inhibition and other pathways [1][2]. In stark contrast, 2-Methoxyestriol is consistently reported to lack these specific cytotoxic and anti-angiogenic effects in the same experimental models, instead showing activity in distinct contexts like hepatic binding and lipid metabolism [3][4]. Therefore, using 2-MeO-E2 as a substitute for 2-MeO-E3 would introduce confounding variables and fundamentally alter the interpretation of experimental outcomes in assays designed to differentiate the specific roles of these related metabolites.

2-MeO-E2 introduces confounders
2-Methoxyestradiol exhibits pro-apoptotic and anti-angiogenic activities absent in 2-MeO-E3, altering assay interpretation.
Cannot serve as inactive control
Due to its cytotoxic mechanism, 2-MeO-E2 cannot replace 2-MeO-E3 as a negative control in cell death studies.
Receptor profiles may differ
Other methoxyestrogens may exhibit different ER binding and metabolic stability, requiring independent validation.

2-Methoxyestriol: Comparative Evidence


Cytotoxicity in Neuronal and Endothelial Cells

In direct head-to-head assays, 2-Methoxyestriol (2-MeO-E3) completely lacks the pro-apoptotic and cytotoxic effects exhibited by its closely related analog, 2-Methoxyestradiol (2-MeO-E2) [1][2]. While 2-MeO-E2 induces significant cell death in a concentration-dependent manner, 2-MeO-E3 fails to induce cell death even under identical experimental conditions [1]. Similarly, in endothelial cells, 2-MeO-E3 does not promote apoptosis, a key mechanism in angiogenesis inhibition, unlike 2-MeO-E2 [2].

Cytotoxicity in neuronal & endothelial cells
Head-to-head
2-MeO-E3: Failed to induce cell death 2-MeO-E2: Active (pro-apoptotic)
Supports negative-control differentiation
SH-SY5Y and BPAEC in vitro models
Neurodegeneration Angiogenesis Cytotoxicity Assay

Hepatic MEB Binding Affinity

2-Methoxyestriol (2-MeO-E3) demonstrates the highest binding affinity for a unique male-specific hepatic estrogen binding protein (MEB) among all tested steroidal estrogens [1]. In a competitive binding assay, the relative specificity order was determined to be 2-MeO-E3 > estradiol > estriol = 2-methoxyestradiol > 2-hydroxyestradiol > estrone > 2-methoxyestrone [1]. This distinct profile highlights a potential unique role for 2-MeO-E3 in male hepatic physiology.

Hepatic MEB binding affinity
Head-to-head
1st: 2-MeO-E3 > Estradiol > Estriol = 2-MeO-E2 > 2-OH-E2 > Estrone > 2-MeO-E1
Selective probe for male-specific hepatic binding protein
Rat hepatic cytosol, protamine sulfate precipitation
Hepatic Metabolism Steroid Binding Sexual Dimorphism

ERα Binding Affinity

2-Methoxyestriol (2-MeO-E3) exhibits one of the lowest relative binding affinities (RBA) for the estrogen receptor alpha (ERα) among endogenous estrogens [1]. Cross-study comparison shows its RBA is 5-fold lower than that of 2-Methoxyestradiol (2-MeO-E2) [2]. This quantifiable difference in receptor engagement underscores a distinct signaling profile.

ERα relative binding affinity
Context-dependent
5-fold lower RBA
2-MeO-E3: 0.01% of E2 · 2-MeO-E2: 0.05%
ERα-inert member for non-genomic pathway studies
Rat uterine cytosol, E2 defined as 100%
Estrogen Receptor Relative Binding Affinity Endocrinology

2-Methoxyestriol Research Applications


Negative Control for Cytotoxicity & Angiogenesis

Given the direct evidence that 2-Methoxyestriol (2-MeO-E3) fails to induce cell death in neuronal (SH-SY5Y) and endothelial (BPAEC) models where 2-Methoxyestradiol (2-MeO-E2) is potently active, 2-MeO-E3 serves as the optimal negative control [1][2]. Its use allows for the specific attribution of observed anti-proliferative, pro-apoptotic, and anti-angiogenic effects to the unique pharmacophore of 2-MeO-E2, distinguishing these from non-specific steroidal effects.

MEB Function Studies

2-Methoxyestriol is the highest-affinity known ligand for the male-specific hepatic estrogen binding protein (MEB) [1]. This unique property makes it an invaluable molecular probe for studying the physiological role of MEB, its downstream signaling pathways, and its contribution to sex-dependent hepatic responses to steroid hormones. Research into MEB's function is currently limited, and 2-MeO-E3 is a critical tool for advancing this field.

ER-Independent Lipid Metabolism

2-Methoxyestriol has been shown to exert hypocholesterolemic effects through estrogen receptor-independent mechanisms [1]. This property makes it a valuable compound for research aimed at dissecting the non-genomic pathways by which estrogen metabolites influence lipid homeostasis, separate from the confounding effects of classical ER activation.

Application
Selection Property
Validation Focus
Cytotoxicity & angiogenesis control
Absence of pro-apoptotic / anti-angiogenic activity
Cell death assay in SH-SY5Y, BPAEC
MEB function studies
High MEB binding affinity
Competitive binding assay with hepatic cytosol
ER-independent lipid metabolism
Non-estrogenic hypocholesterolemic effect
Lipid profile in ER-negative models
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